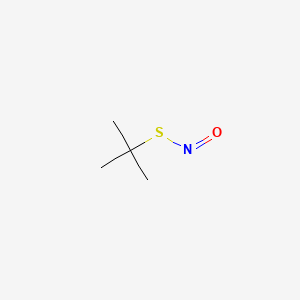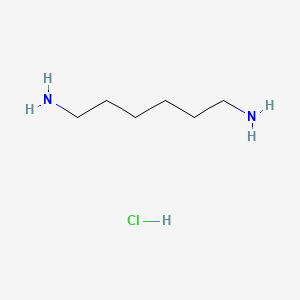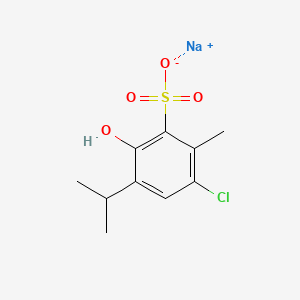
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves several steps. The starting material is typically a chlorinated toluene derivative, which undergoes sulfonation and subsequent neutralization with sodium hydroxide to form the final product . The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-chloro-3-hydroxy-4-methylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-ethylbenzenesulfonate
- Sodium 6-chloro-3-hydroxy-4-propylbenzenesulfonate
Uniqueness
Sodium 6-chloro-3-hydroxy-4-isopropyltoluene-2-sulphonate is unique due to its specific structural features, such as the isopropyl group, which imparts distinct chemical and physical properties . These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
83732-70-1 |
|---|---|
Molecular Formula |
C10H12ClNaO4S |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
sodium;5-chloro-2-hydroxy-6-methyl-3-propan-2-ylbenzenesulfonate |
InChI |
InChI=1S/C10H13ClO4S.Na/c1-5(2)7-4-8(11)6(3)10(9(7)12)16(13,14)15;/h4-5,12H,1-3H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
UKVDTSLNNAXSMV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C(=C1S(=O)(=O)[O-])O)C(C)C)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


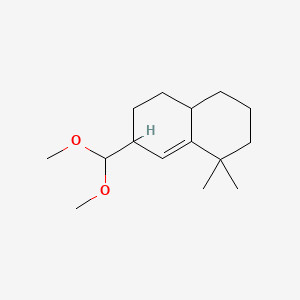
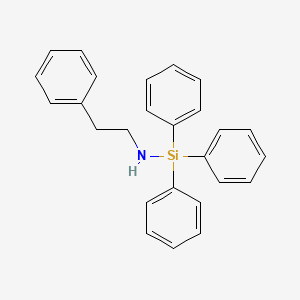
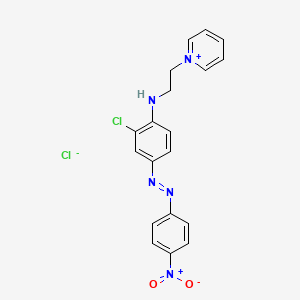
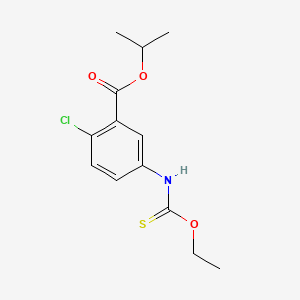
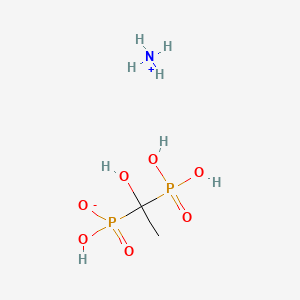
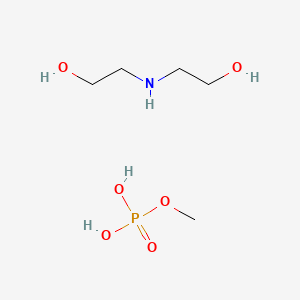
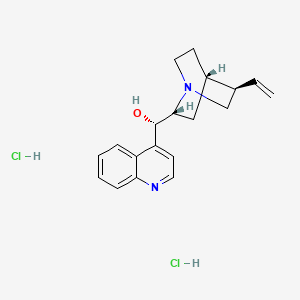
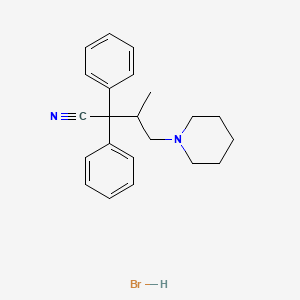
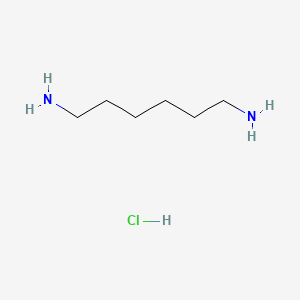
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
